2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 446.45 g/mol. This compound is characterized by its complex structure, which includes a thieno[3,4-c]pyrazole moiety, and it is primarily utilized in research settings due to its potential applications in medicinal chemistry and drug development.
2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide falls under the classification of organic compounds and can be categorized as a benzamide derivative. Its unique structure suggests potential pharmacological activity, making it an interesting subject for further study in drug discovery.
The synthesis of 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves several steps that typically include the formation of the thieno[3,4-c]pyrazole core followed by the introduction of functional groups.
The synthesis may require specific reagents and conditions tailored to control reaction pathways and yield desired products. Techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be represented using various structural formulas.
InChI=1S/C21H17F3N4O2S/c22-13-3-1-12(2-4-13)8-25-19(29)9-28-20(16-10-31-11-18(16)27-28)26-21(30)15-6-5-14(23)7-17(15)24/h1-7H,8-11H2,(H,25,29)(H,26,30)
HRFUWRZFKVPZID-UHFFFAOYSA-N
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)F)F
.
These representations provide insights into the connectivity and spatial arrangement of atoms within the molecule.
The reactivity of 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be explored through various chemical reactions that it may undergo.
Understanding these reactions is crucial for predicting how the compound behaves in biological systems or when used in synthetic applications. Reaction conditions such as temperature and solvent choice significantly influence these processes.
The mechanism of action for 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide remains an area of active research.
Further studies are needed to elucidate its precise mechanism of action and potential therapeutic applications.
Understanding the physical and chemical properties of 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is essential for its application in research.
The compound's stability under various conditions (pH levels, temperature variations), solubility in different solvents (often requiring organic solvents), and reactivity towards electrophiles or nucleophiles are critical factors influencing its usability in laboratory settings.
The applications of 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide are primarily focused on scientific research.
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: